molecular formula C8H5N3O3 B1386477 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-39-3

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1386477
CAS RN: 1086380-39-3
M. Wt: 191.14 g/mol
InChI Key: QUQRGZXSHQDQGJ-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and carboxylic acid as pendant groups .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction of the latter with acetic anhydride gives 1,3,4-oxadiazoles . In the case of 1,2,4-oxadiazoles, combinations of nitriles and carboxylic acids are probed to generate various derivatives .


Molecular Structure Analysis

The molecular structure of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . High-resolution mass spectrometry (HRMS) can also be used to confirm the molecular formula .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . The compound’s molecular weight is 191.15 .

Scientific Research Applications

Antimicrobial Activity

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial strains, including bacteria such as Escherichia coli and Staphylococcus epidermidis. The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis .

Antioxidant Properties

Research indicates that certain oxadiazole derivatives exhibit significant antioxidant activity. This is measured using methods like the DPPH free radical-scavenging method, where these compounds can neutralize free radicals, potentially preventing oxidative stress-related damage in biological systems .

Antifungal Applications

The oxadiazole nucleus, when incorporated into compounds, has shown promising results in antifungal activity. This includes efficacy against fungal strains such as Candida albicans and Aspergillus clavatus, which are known to cause infections in humans .

Anti-inflammatory Potential

Compounds containing the 1,2,4-oxadiazole moiety have been explored for their anti-inflammatory properties. They may work by modulating the body’s inflammatory response, thus providing potential therapeutic benefits in conditions characterized by inflammation .

Anticonvulsant Effects

The 1,2,4-oxadiazole derivatives are also being researched for their potential anticonvulsant effects. These compounds could play a role in the treatment of epilepsy and other seizure disorders by stabilizing neuronal activity .

Anticancer Research

There is ongoing research into the anticancer potential of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid derivatives. These compounds may inhibit cancer cell growth and proliferation, making them candidates for further investigation as chemotherapeutic agents .

Tuberculosis Treatment

Some oxadiazole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This opens up possibilities for new treatments for this persistent and widespread infectious disease .

Gas Storage and Catalysis

Beyond biomedical applications, oxadiazole compounds have been utilized in the formation of metal-organic frameworks (MOFs). These structures have potential applications in ion exchange, catalysis, and the storage of gases, showcasing the versatility of the oxadiazole ring in materials science .

properties

IUPAC Name

5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRGZXSHQDQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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